molecular formula C14H21Cl2N2O4P B565707 Carboxyphosphamide Benzyl Ester-d4 CAS No. 1276302-73-8

Carboxyphosphamide Benzyl Ester-d4

Cat. No. B565707
CAS RN: 1276302-73-8
M. Wt: 387.23
InChI Key: URRQYEVJTAKGKS-OSEHSPPNSA-N
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Description

Carboxyphosphamide Benzyl Ester-d4 is a chemical compound with the molecular formula C14H17D4Cl2N2O4P and a molecular weight of 387.23 . It is a stable isotope labelled compound .


Molecular Structure Analysis

The molecular structure of Carboxyphosphamide Benzyl Ester-d4 is represented by the SMILES notation: [2H]C([2H])(Cl)CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCc1ccccc1 .


Chemical Reactions Analysis

Esters, such as Carboxyphosphamide Benzyl Ester-d4, typically undergo hydrolysis reactions. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Carboxyphosphamide Benzyl Ester-d4 is a neat compound . Esters are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Carboxyphosphamide Benzyl Ester-d4 can be achieved by the reaction between Carboxyphosphamide Benzyl Ester and deuterated hydrochloric acid.", "Starting Materials": ["Carboxyphosphamide Benzyl Ester", "Deuterated Hydrochloric Acid"], "Reaction": [ "Add Carboxyphosphamide Benzyl Ester to a reaction flask", "Add deuterated hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for 24 hours", "Cool the reaction mixture to room temperature", "Extract the product with ethyl acetate", "Wash the organic layer with brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1276302-73-8

Molecular Formula

C14H21Cl2N2O4P

Molecular Weight

387.23

IUPAC Name

benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate

InChI

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2

InChI Key

URRQYEVJTAKGKS-OSEHSPPNSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl

synonyms

3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Phenylmethyl Ester-d4; _x000B_3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Benzyl Ester-d4; 

Origin of Product

United States

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